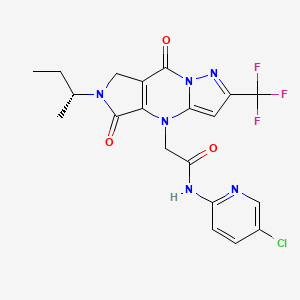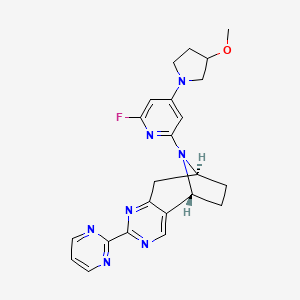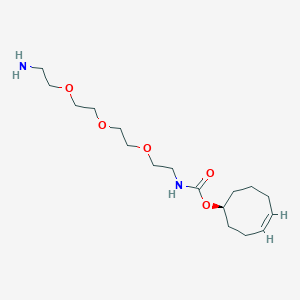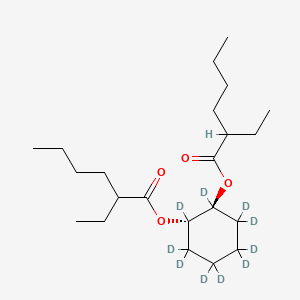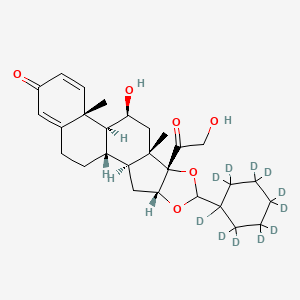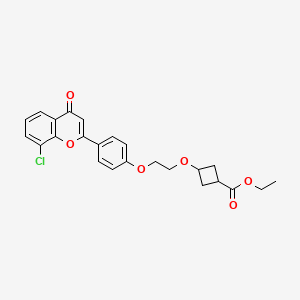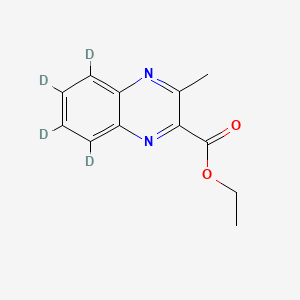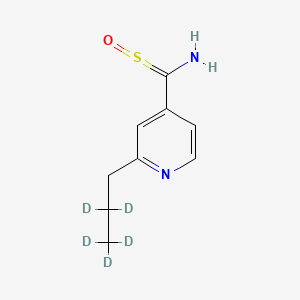
Protionamide-d5 Sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protionamide-d5 Sulfoxide is a deuterated form of protionamide sulfoxide, which is a metabolite of protionamide. Protionamide is a drug used in the treatment of tuberculosis and leprosy. The deuterated form, this compound, is often used in scientific research to study the metabolism and pharmacokinetics of protionamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Protionamide-d5 Sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These chemicals are low-cost and readily accessible, making the process efficient and sustainable .
Industrial Production Methods
The industrial production of this compound involves the use of stable isotope labeling techniques. This method allows for the incorporation of deuterium atoms into the protionamide molecule, resulting in the formation of this compound. The process is carried out under controlled conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Protionamide-d5 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Oxone® are used to convert protionamide to its sulfoxide form.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound back to protionamide.
Substitution: Various nucleophiles can be used to substitute the sulfoxide group, leading to the formation of different derivatives.
Major Products Formed
The major products formed from these reactions include protionamide, protionamide sulfone, and various substituted derivatives. These products are valuable for further research and development in medicinal chemistry .
Applications De Recherche Scientifique
Protionamide-d5 Sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of protionamide and its metabolites.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide in biological systems.
Medicine: Investigated for its potential use in the treatment of multi-drug resistant tuberculosis and leprosy.
Industry: Utilized in the development of new drugs and therapeutic agents targeting infectious diseases
Mécanisme D'action
Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s therapeutic potential .
Comparaison Avec Des Composés Similaires
Similar Compounds
Protionamide: The parent compound used in the treatment of tuberculosis and leprosy.
Ethionamide: Another thioamide derivative with similar applications in treating tuberculosis.
Isoniazid: A first-line antitubercular drug with a different mechanism of action.
Uniqueness
Protionamide-d5 Sulfoxide is unique due to its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics. This characteristic makes it a valuable tool in scientific research, particularly in understanding the behavior of protionamide in biological systems .
Propriétés
Formule moléculaire |
C9H12N2OS |
|---|---|
Poids moléculaire |
201.30 g/mol |
Nom IUPAC |
[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine |
InChI |
InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2 |
Clé InChI |
IMKGWDRATOZYNY-ZBJDZAJPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S=O)N |
SMILES canonique |
CCCC1=NC=CC(=C1)C(=S=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-[6-(2,4-dioxo-1H-pyrimidin-5-yl)-3-methylpyridazin-4-yl]pyrazol-1-yl]methyl]benzonitrile](/img/structure/B15144395.png)
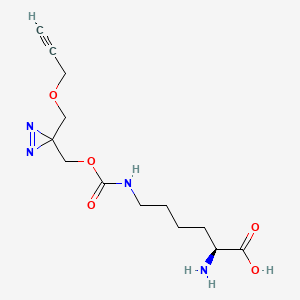
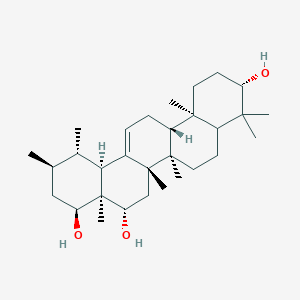
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
